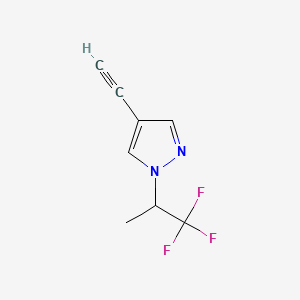
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an ethynyl group and a trifluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole typically involves the reaction of 1,1,1-trifluoropropan-2-ylhydrazine with ethynyl-containing precursors under controlled conditions. One common method includes the use of cycloaddition reactions, where the hydrazine derivative reacts with an ethynyl compound to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized pyrazoles, reduced dihydropyrazoles, and various substituted pyrazole derivatives .
Applications De Recherche Scientifique
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoropropyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Comparison: Compared to similar compounds, 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole is unique due to the presence of both an ethynyl group and a trifluoropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7F3N2 |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
4-ethynyl-1-(1,1,1-trifluoropropan-2-yl)pyrazole |
InChI |
InChI=1S/C8H7F3N2/c1-3-7-4-12-13(5-7)6(2)8(9,10)11/h1,4-6H,2H3 |
Clé InChI |
SGKNZJLVAHEFNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)N1C=C(C=N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)



![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)





![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
